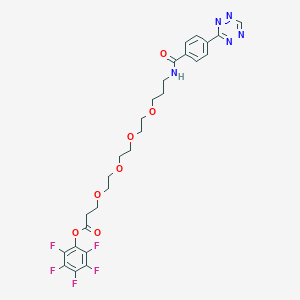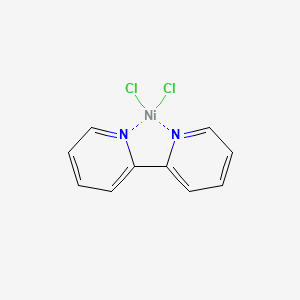
2,6-二氟-3-碘苯硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Difluoro-3-iodophenylboronic acid is an organoboron compound with a complex chemical structure. It is a member of the arylboronic acid family, which includes compounds that contain a phenyl group attached to the boron atom. This compound is significant in scientific research and industrial applications due to its unique physical and chemical properties.
科学研究应用
2,6-Difluoro-3-iodophenylboronic acid has various applications in scientific research, including:
Chemistry: It is used as a precursor for synthesizing other compounds, such as boronic acid analogs and organosilicon compounds.
Biology: It is utilized in the development of boron-dipyrromethene dyes, which are used in biological imaging and diagnostics.
Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of pharmaceuticals that require boronic acid derivatives.
Industry: It is used in the production of advanced materials and as a reagent in various industrial chemical processes.
安全和危害
作用机制
Target of Action
2,6-Difluoro-3-iodophenylboronic acid is a type of organoboron compound . Organoboron compounds are highly valuable building blocks in organic synthesis . The primary targets of this compound are the molecules involved in the Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling, the boron moiety of the compound is transferred from boron to palladium . This process involves the compound acting as a formally nucleophilic organic group .
Biochemical Pathways
The compound affects the biochemical pathways involved in the Suzuki–Miyaura coupling . This coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The boron moiety of the compound can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
The compound’s adme properties would likely be influenced by its chemical structure and the nature of the boronic ester moiety . The boronic ester moiety is more stable than organoboranes, which contributes to the compound’s bioavailability .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling . This leads to the synthesis of a wide variety of organic compounds .
Action Environment
The action of 2,6-Difluoro-3-iodophenylboronic acid is influenced by environmental factors such as temperature and the presence of other reactants . The compound’s stability and efficacy in the Suzuki–Miyaura coupling are enhanced by its increased stability compared to organoboranes . This increased stability also presents new challenges, considering the removal of the boron moiety at the end of a sequence if required .
生化分析
Biochemical Properties
2,6-Difluoro-3-iodophenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of 2,6-Difluoro-3-iodophenylboronic acid with palladium catalysts and organic halides. The boronic acid group in 2,6-Difluoro-3-iodophenylboronic acid interacts with the palladium catalyst, facilitating the transmetalation step of the reaction. This interaction is crucial for the formation of the desired carbon-carbon bond, making 2,6-Difluoro-3-iodophenylboronic acid an essential reagent in organic synthesis .
Molecular Mechanism
At the molecular level, 2,6-Difluoro-3-iodophenylboronic acid exerts its effects through binding interactions with palladium catalysts. The boronic acid group forms a complex with the palladium catalyst, facilitating the transmetalation step in Suzuki-Miyaura coupling reactions. This interaction is essential for the formation of carbon-carbon bonds, highlighting the importance of 2,6-Difluoro-3-iodophenylboronic acid in organic synthesis. Additionally, the presence of fluorine and iodine atoms in the compound may influence its reactivity and binding affinity with other biomolecules .
Dosage Effects in Animal Models
The effects of 2,6-Difluoro-3-iodophenylboronic acid at different dosages in animal models have not been extensively studied. It is important to consider potential threshold effects and toxic or adverse effects at high doses. Understanding the dosage effects of 2,6-Difluoro-3-iodophenylboronic acid in animal models is crucial for determining its safety and efficacy in biochemical research .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-3-iodophenylboronic acid can be achieved through various methods, including Suzuki-Miyaura cross-coupling reactions, halogen exchange reactions, and boronic acid coupling reactions. The Suzuki-Miyaura cross-coupling reaction is considered the most efficient method. It involves the reaction of 3-iodo-2,6-difluorobenzene with 3-hydroxyphenylboronic acid in the presence of a palladium catalyst, producing the compound with a yield of up to 85% .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale Suzuki-Miyaura cross-coupling reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure maximum yield and purity, often involving the use of high-purity reagents and controlled reaction environments .
化学反应分析
Types of Reactions: 2,6-Difluoro-3-iodophenylboronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert it into corresponding hydrocarbons.
Substitution: It can undergo substitution reactions, particularly in the presence of nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions often involve the use of catalysts like palladium or nickel and various nucleophiles or electrophiles.
Major Products: The major products formed from these reactions include phenols, hydrocarbons, and substituted arylboronic acids .
相似化合物的比较
Comparison: 2,6-Difluoro-3-iodophenylboronic acid is unique due to the presence of both fluorine and iodine atoms on the phenyl ring. This combination imparts distinct reactivity and stability compared to other similar compounds. For instance, 2,6-Difluorophenylboronic acid lacks the iodine atom, which affects its reactivity in cross-coupling reactions. Similarly, 3-Iodophenylboronic acid does not have the fluorine atoms, which influences its chemical properties and applications .
属性
IUPAC Name |
(2,6-difluoro-3-iodophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF2IO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,11-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGWMBFITYXKOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)I)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF2IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

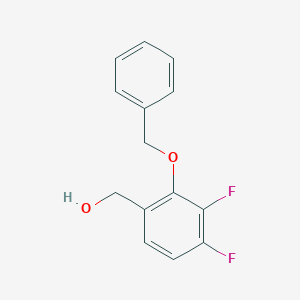




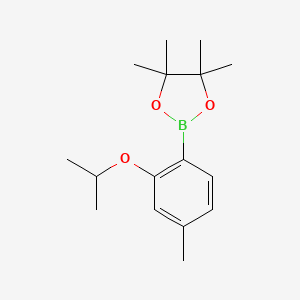
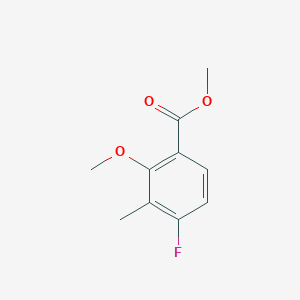


![6-Hydroxyspiro[2.5]octane-6-carbonitrile](/img/structure/B6291087.png)
